2-(Dimethylamino)nicotinonitrile
Overview
Description
2-(Dimethylamino)nicotinonitrile is an organic compound with the molecular formula C₈H₉N₃ It consists of a pyridine ring substituted with a dimethylamino group at the 2-position and a nitrile group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Dimethylamino)nicotinonitrile can be synthesized through several methods. One common approach involves the reaction of 2-chloronicotinonitrile with dimethylamine. The reaction typically occurs in the presence of a base, such as sodium hydroxide, and is carried out under reflux conditions. The general reaction scheme is as follows:
2-chloronicotinonitrile+dimethylamine→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)nicotinonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: The nitrile group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be employed.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
2-(Dimethylamino)nicotinonitrile has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of drugs and therapeutic agents.
Material Science: It is utilized in the synthesis of functional materials with specific properties.
Biological Studies: The compound is studied for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)nicotinonitrile involves its interaction with molecular targets through its functional groups. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the nitrile group can act as an electrophilic site. These interactions can influence the compound’s binding affinity and specificity towards various biological targets, such as enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
Nicotinonitrile: Lacks the dimethylamino group, making it less versatile in certain reactions.
2-Aminonicotinonitrile: Contains an amino group instead of a dimethylamino group, leading to different reactivity and applications.
3-Dimethylaminopyridine: Similar structure but lacks the nitrile group, affecting its chemical behavior.
Uniqueness
2-(Dimethylamino)nicotinonitrile is unique due to the presence of both the dimethylamino and nitrile groups, which confer distinct reactivity and versatility in synthetic applications
Properties
IUPAC Name |
2-(dimethylamino)pyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-11(2)8-7(6-9)4-3-5-10-8/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGKVQTZVCHITEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC=N1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20485678 | |
Record name | 2-(dimethylamino)nicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20485678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60138-76-3 | |
Record name | 2-(dimethylamino)nicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20485678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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